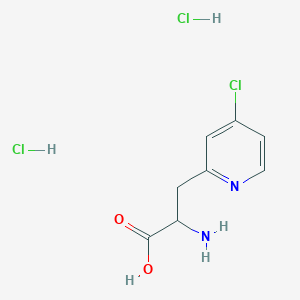

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride

Beschreibung

2-Amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a 4-chloro-substituted pyridine ring attached to the β-carbon of a propanoic acid backbone. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research.

Eigenschaften

IUPAC Name |

2-amino-3-(4-chloropyridin-2-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2.2ClH/c9-5-1-2-11-6(3-5)4-7(10)8(12)13;;/h1-3,7H,4,10H2,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUNATAOTMXPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CC(C(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride typically involves the reaction of 4-chloropyridine with alanine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for research and application .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridyl-Substituted Amino Acid Derivatives

The compound shares structural homology with other pyridyl-substituted amino acid dihydrochlorides, differing in substituent positions and stereochemistry. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Inferred formula based on analog in ; †Estimated based on 5-chloro analog in .

Key Findings:

Substituent Effects: The 4-chloro group on the pyridine ring (target compound) introduces steric and electronic differences compared to the 5-chloro isomer . Replacement of the pyridyl group with a 4-methyltriazol-3-yl moiety (as in ) reduces aromaticity but introduces hydrogen-bonding capabilities via the triazole nitrogen, which could influence target selectivity.

Stereochemistry :

- Enantiopure analogs like the (R)-pyridin-2-yl and (S)-pyridin-4-yl derivatives highlight the role of chirality in pharmacological activity. The target compound’s stereochemical profile (if specified) would critically determine its bioactivity.

Solubility and Stability :

- Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, a property shared across all listed compounds. The 5-chloro analog has a higher molecular weight (273.5 g/mol) due to an additional chlorine atom, which may slightly reduce solubility compared to the target compound.

Biologische Aktivität

2-Amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride, also known by its CAS number 2377004-68-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

The molecular formula of 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride is , with a molecular weight of 273.5 g/mol. Its structural characteristics include:

| Property | Value |

|---|---|

| CAS Number | 2377004-68-5 |

| Molecular Formula | C8H11Cl3N2O2 |

| Molecular Weight | 273.5 g/mol |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It has been studied for its potential as an amino acid analog, which may influence neurotransmitter systems and metabolic pathways.

- Neurotransmitter Modulation : The compound may act as an antagonist or modulator of specific neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This could lead to effects on mood, cognition, and behavior.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains. For instance, it has shown inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to 128 µg/mL for different derivatives .

Antimicrobial Studies

Recent research has demonstrated the compound's effectiveness against several microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Staphylococcus aureus | 128 |

| Escherichia coli | 64 - 128 |

These findings indicate that the compound could be a candidate for further development in antimicrobial therapies.

Case Studies

- Case Study on Antimicrobial Efficacy : In a laboratory setting, derivatives of the compound were tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 64 µg/mL, suggesting potential use in treating infections caused by resistant strains .

- Neuropharmacological Assessment : A study explored the effects of similar compounds on cognitive function in animal models. The results showed enhanced memory retention and reduced anxiety-like behaviors, indicating that these compounds may have therapeutic potential for neurological disorders .

Q & A

Basic Questions

Q. How can researchers optimize the synthesis of 2-amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride for high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF) under reflux conditions (60–80°C) to enhance reaction efficiency .

- Catalysts : Employ palladium-based catalysts for coupling reactions, as seen in analogous amino acid derivatives, to improve regioselectivity .

- Salt Formation : Introduce hydrochloric acid in the final step to precipitate the dihydrochloride salt, ensuring high purity via recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the chloropyridinyl group and propanoic acid backbone. Aromatic protons typically appear at δ 7.2–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHClNO) .

- IR Spectroscopy : Identify carboxylate (1700–1750 cm) and ammonium (2500–3000 cm) stretches .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hygroscopic degradation .

- Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and emergency showers when handling due to potential irritancy .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to assess shelf-life under stress conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental outcomes in reaction design?

- Methodological Answer :

- Integrated Workflow : Combine quantum chemical calculations (e.g., DFT) with high-throughput experimentation to identify rate-limiting steps .

- Feedback Loops : Use experimental data to refine computational models, as demonstrated by ICReDD’s reaction path search methods .

- Case Study : For chiral intermediates, compare calculated transition state energies with observed enantiomeric ratios to adjust catalyst loading .

Q. What advanced methods are recommended for analyzing stereochemical configuration and enantiomeric purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention times correlate with absolute configuration .

- X-ray Crystallography : Determine crystal structure to confirm stereochemistry at the α-carbon .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data for chiral validation .

Q. How can structure-activity relationships (SARs) be systematically investigated for this compound in biological systems?

- Methodological Answer :

- Derivative Synthesis : Modify the chloropyridinyl or propanoic acid moieties to assess functional group contributions .

- In Silico Screening : Dock derivatives into target protein active sites (e.g., enzymes) using molecular dynamics simulations to predict binding affinity .

- Biological Assays : Test analogs in cell-based assays (e.g., IC measurements) and correlate with computational data .

Q. How should conflicting solubility and reactivity data be addressed under varying experimental conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between pH, temperature, and solvent polarity .

- Contradiction Analysis : Use Pareto charts to identify dominant factors (e.g., pH > 7 destabilizes the dihydrochloride salt) .

- Case Study : Reconcile solubility discrepancies by repeating experiments under controlled humidity (e.g., 45–55% RH) .

Q. What computational strategies can predict reaction pathways and optimize synthesis parameters?

- Methodological Answer :

- Reaction Mechanism Mapping : Use Gaussian or ORCA software to model intermediates and transition states, identifying energetically favorable pathways .

- Machine Learning (ML) : Train ML models on historical reaction data to predict optimal catalyst/solvent combinations .

- Parameter Optimization : Apply response surface methodology (RSM) to balance yield, purity, and cost .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.